molecular formula C13H19NO4S B13398383 (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid

Cat. No.: B13398383
M. Wt: 285.36 g/mol
InChI Key: USQYZXFFROGLRS-UHFFFAOYSA-N
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Description

®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl group provides stability to the amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-protected amine.

    Formation of the Butanoic Acid Backbone: The protected amine is then reacted with a thiophene derivative through a series of reactions, including alkylation and oxidation, to form the butanoic acid backbone.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Trifluoroacetic acid is often used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Deprotected Amines: Formed through substitution reactions.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides stability, allowing the compound to participate in various biochemical pathways. The thiophene ring can undergo electrophilic aromatic substitution, making it reactive towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to its chiral nature and the presence of both a thiophene ring and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Biological Activity

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid is a synthetic amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl protecting group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol. Its structure consists of a butanoic acid backbone with an amino group and a thiophene substituent, which can influence its electronic properties and biological interactions.

Predictive models suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications in neuropharmacology or antimicrobial therapy. The presence of the carboxylic acid moiety allows for various chemical transformations, which can facilitate interactions with biomolecules.

Potential Therapeutic Applications

  • Neuropharmacology : The compound's structural features may confer neuroactive properties, making it a candidate for further studies in treating neurological disorders.
  • Antimicrobial Activity : Initial studies suggest potential activity against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundTertiary amine, thiophene ringPotential neuroactive and antimicrobial
CysteineContains sulfur, involved in redox reactionsAntioxidant, detoxification
Thienyl GlycineGlycine analogue with thiopheneNeurotransmitter precursor
N-acetylcysteineAcetylated form of cysteineAntioxidant, mucolytic

This comparison highlights the distinct features of this compound that may confer unique biological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For example:

  • Neuroactive Properties : Research on related thiophene-containing amino acids has demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Studies : A study assessing the antimicrobial efficacy of various thiophene derivatives indicated promising results against Gram-positive bacteria, which could be relevant for this compound.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYZXFFROGLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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